2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
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Overview
Description
2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with a unique structure that combines a chlorinated benzaldehyde moiety with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves multiple steps. One common method starts with the chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, which is then subjected to acid hydrolysis to yield 2-chlorobenzaldehyde . This intermediate is then reacted with the appropriate purine derivative under specific conditions to form the final hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as iron (III) chloride are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the purine derivative.
3-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position, leading to different reactivity and properties.
4-Chlorobenzaldehyde: Another positional isomer with distinct chemical behavior.
Uniqueness
The uniqueness of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone lies in its combination of a chlorinated benzaldehyde with a purine derivative, which imparts unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
478253-53-1 |
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Molecular Formula |
C18H18Cl2N6O2 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H18Cl2N6O2/c1-11(19)8-9-26-14-15(24(2)18(28)25(3)16(14)27)22-17(26)23-21-10-12-6-4-5-7-13(12)20/h4-8,10H,9H2,1-3H3,(H,22,23)/b11-8+,21-10+ |
InChI Key |
GUTLGYVTAHBOFQ-WRNZLZEGSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
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